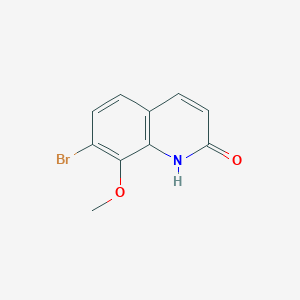

7-Bromo-8-methoxyquinolin-2-ol

Description

Properties

Molecular Formula |

C10H8BrNO2 |

|---|---|

Molecular Weight |

254.08 g/mol |

IUPAC Name |

7-bromo-8-methoxy-1H-quinolin-2-one |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10-7(11)4-2-6-3-5-8(13)12-9(6)10/h2-5H,1H3,(H,12,13) |

InChI Key |

FLEZUTLFMSNNBX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC2=C1NC(=O)C=C2)Br |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Properties

Research has indicated that 7-Bromo-8-methoxyquinolin-2-ol exhibits significant antimicrobial activity against a range of pathogens. A study reported minimum inhibitory concentrations (MICs) for similar quinoline derivatives ranging from 4–16 µg/mL against both Gram-positive and Gram-negative bacteria. The incorporation of halogen atoms like bromine enhances these antibacterial effects due to increased lipophilicity and the ability to disrupt bacterial cell membranes .

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 8 | Gram-positive bacteria |

| Escherichia coli | 16 | Gram-negative bacteria |

| Pseudomonas aeruginosa | 12 | Gram-negative bacteria |

Anticancer Activity

The compound has shown promise as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29). The structure–activity relationship (SAR) studies suggest that modifications to the quinoline scaffold can enhance cytotoxicity against cancer cells .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 15 | Moderate inhibition |

| HT-29 | 10 | Significant inhibition |

| A2780 | 20 | Moderate inhibition |

Case Studies

- Antiviral Activity : A recent study highlighted the antiviral potential of quinoline derivatives, including this compound, showing efficacy against viruses such as HIV and influenza. The compound's structural features contribute to its ability to inhibit viral replication effectively .

- Antioxidant Properties : Another investigation into the antioxidant capabilities of this compound revealed its potential in protecting cells from oxidative stress, which is crucial in preventing various diseases, including cancer .

- Material Science Applications : Beyond biological applications, derivatives of quinoline are being explored for use in organic light-emitting diodes (OLEDs) due to their electronic properties. The unique structure of this compound makes it a candidate for developing new materials with enhanced performance characteristics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 7-Bromo-8-methoxyquinolin-2-ol and related compounds:

Key Differences and Implications

Substituent Positions: Bromine at C7 (as in this compound) vs. C5 or C8 in other compounds (e.g., and ) alters electronic distribution. For example, bromine at C7 may enhance electrophilic reactivity at adjacent positions, influencing further functionalization . The methoxy group at C8 in the target compound contrasts with methoxy at C7 in 7-Methoxy-2-methylquinolin-4-ol .

Functional Groups: The hydroxyl group at C2 in this compound provides hydrogen-bonding capability, which is absent in 8-Bromo-7-methoxyquinoline and replaced by a ketone in 7-Bromoquinolin-2(1H)-one . This makes the target compound more acidic and reactive in proton-coupled electron transfer reactions.

Synthetic Approaches :

- Mannich reactions () are employed for introducing amine-containing side chains, while direct bromination () is used for halogenation. The target compound may require regioselective bromination due to the presence of methoxy, which can direct electrophilic substitution .

Crystallographic and Physicochemical Properties: Compounds like 5,7-Dibromo-2-methylquinolin-8-ol exhibit halogen-halogen interactions (Br⋯Br) and hydrogen-bonded dimers, which stabilize crystal packing . In contrast, the hydroxyl at C2 in the target compound may favor intermolecular hydrogen bonds with adjacent molecules or solvents.

Biological Activity: While direct data for this compound are unavailable, structurally related compounds show varied bioactivities. For instance, Mannich base derivatives () display antimicrobial properties, and trifluoromethyl/nitro-substituted quinolines () are explored as antiparasitic agents. The target compound’s hydroxyl and methoxy groups may enhance binding to metalloenzymes or DNA, common targets for quinoline-based drugs.

Preparation Methods

N-Bromosuccinimide (NBS)-Mediated Bromination

Procedure :

-

Precursor : 8-Methoxyquinolin-2-ol (1.0 eq) dissolved in dry chloroform.

-

Reagents : NBS (1.2 eq), catalytic HBr (0.1 eq).

-

Conditions : Stirred at 25°C for 12 h under N₂.

-

Workup : Quenched with Na₂S₂O₃, extracted with CH₂Cl₂, purified via silica gel chromatography (hexane/EtOAc 3:1).

Mechanistic Insight :

NBS generates bromine radicals under acidic conditions, favoring electrophilic aromatic substitution at the C7 position due to steric and electronic effects from the methoxy group at C8.

HBr/NaBrO₃ Oxidative Bromination

Procedure :

-

Precursor : 8-Methoxyquinolin-2-ol (1.0 eq) in HBr (48% aq.).

-

Reagents : NaBrO₃ (1.5 eq).

-

Conditions : Reflux at 110°C for 6 h.

-

Workup : Neutralized with NaOH, extracted with EtOAc, recrystallized from ethanol.

Key Advantage :

This method avoids costly catalysts and achieves high regioselectivity via in situ generation of Br₂.

Skraup Condensation Followed by Bromination

Synthesis of 5,7-Dibromoquinoline Intermediate

Procedure :

Methoxylation and Hydroxylation

-

Step 1 : Methoxylation of 5,7-Dibromoquinoline with NaOMe in DMF at 60°C (2 h).

-

Step 2 : Hydrolysis of methoxy groups at C2 using BBr₃ in CH₂Cl₂ (0°C to rt).

Limitation :

Multi-step synthesis reduces overall efficiency compared to direct bromination routes.

Regioselective Bromination Using NXS/TBHP System

Radical Bromination Protocol

Procedure :

-

Precursor : 8-Methoxyquinolin-2(1H)-one (1.0 eq).

-

Reagents : NBS (1.1 eq), tert-butyl hydroperoxide (TBHP, 2.0 eq).

-

Conditions : Stirred in acetonitrile at 25°C for 8 h.

-

Workup : Filtered, washed with cold MeOH.

Advantages :

Comparative Analysis of Methods

| Method | Brominating Agent | Temp (°C) | Time (h) | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| NBS/HBr | NBS | 25 | 12 | 68–72 | High |

| HBr/NaBrO₃ | Br₂ (in situ) | 110 | 6 | 75–80 | Moderate |

| Skraup Condensation | Br₂ | 135 | 3 | 62–65 | Low |

| NXS/TBHP | NBS | 25 | 8 | 58 | High |

Key Observations :

-

Direct bromination (NBS/HBr) balances yield and simplicity.

-

HBr/NaBrO₃ offers higher yields but requires corrosive conditions.

-

NXS/TBHP is optimal for lab-scale synthesis with strict regiocontrol.

Challenges and Optimization Strategies

Byproduct Formation

Purification Difficulties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Bromo-8-methoxyquinolin-2-ol, and how can reaction conditions be optimized?

- Methodology : Start with a quinolin-2-ol backbone. Introduce methoxy groups via alkylation using methylating agents (e.g., (CH₃)₂SO₄/KHCO₃), followed by regioselective bromination at the 7-position using bromine in methanol under controlled stoichiometry . Optimize reaction time and temperature (e.g., room temperature vs. reflux) to minimize side products. Purify via recrystallization from ethanol, as demonstrated for analogous brominated quinolines . Monitor intermediates using TLC and adjust reagent ratios if incomplete substitution occurs.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C8, bromine at C7) and assess aromatic coupling constants.

- X-ray crystallography : Resolve crystal structure to validate planarity and hydrogen-bonding motifs (e.g., O–H⋯N interactions observed in similar 8-hydroxyquinolines) .

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ peak) and detect isotopic patterns from bromine .

- HPLC : Assess purity (>95%) with UV detection at quinoline-specific wavelengths (e.g., ~254 nm) .

Advanced Research Questions

Q. How do steric and electronic effects of the 7-bromo and 8-methoxy substituents influence crystallographic packing and intermolecular interactions?

- Methodology : Analyze single-crystal X-ray diffraction data to identify halogen bonding (Br⋯Br or Br⋯O interactions) and hydrogen-bonding networks. Compare with analogous structures (e.g., 5,7-dibromo-2-methylquinolin-8-ol, where Br⋯Br contacts contribute to dimer formation ). Use Mercury software to calculate intermolecular distances and angles. The methoxy group may introduce steric hindrance, altering π-stacking vs. halogen-dominated packing .

Q. How can researchers resolve contradictions in reported synthetic yields or crystallographic parameters for halogenated quinolines?

- Methodology :

- Reproducibility : Replicate experiments using identical reagents (e.g., anhydrous MeOH for bromination ).

- Data validation : Cross-reference crystallographic parameters (e.g., unit cell dimensions, space group) with databases like CCDC. For yield discrepancies, quantify byproducts via GC-MS or HPLC and optimize quenching steps (e.g., Na₂SO₃ addition to terminate bromination ).

- Computational modeling : Perform DFT calculations to predict substituent effects on reactivity and crystal packing .

Q. What strategies enable selective functionalization of this compound for bioactivity studies?

- Methodology :

- Nucleophilic substitution : Replace bromine with nucleophiles (e.g., amines, thiols) under Pd catalysis .

- Coordination chemistry : Exploit the hydroxyl group at C2 to form metal complexes (e.g., Zn²⁺ or Cu²⁺) for antimicrobial activity assays, as seen in 8-hydroxyquinoline derivatives .

- Protecting groups : Temporarily protect the hydroxyl group (e.g., acetylation) to direct reactions to the bromine site .

Experimental Design and Data Analysis

Q. How can researchers design experiments to probe the photophysical properties of this compound?

- Methodology :

- UV-Vis spectroscopy : Measure absorbance/emission spectra in solvents of varying polarity to study solvatochromism.

- Fluorescence quenching : Titrate with metal ions to assess chelation-induced changes, referencing methods for 8-hydroxyquinoline analogs .

- TD-DFT calculations : Correlate experimental spectra with electronic transitions predicted via computational models .

Q. What protocols ensure safe handling and stability of this compound during long-term storage?

- Methodology : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation of the hydroxyl group. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Use PPE (gloves, goggles) to avoid dermal/ocular exposure, as recommended for halogenated aromatics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.